molecular formula C6H13NO3 B1259906 4-hydroxy-L-leucine CAS No. 31654-66-7

4-hydroxy-L-leucine

Cat. No. B1259906
CAS RN: 31654-66-7
M. Wt: 147.17 g/mol
InChI Key: KEEQSWOXTDTQJV-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxy-L-leucine and related compounds can be approached through biocatalytic methods and chemical synthesis. A study by Gao and Li (2021) highlighted a biocatalytic method using Escherichia coli for the biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB) from L-leucine, which involves expressing L-amino acid deaminase and 4-hydroxyphenylpyruvate dioxygenase, showing the potential pathway for 4-hydroxy-L-leucine synthesis (Gao & Li, 2021). Additionally, the synthesis of L-[1-11C]leucine for medical imaging uses shows the chemical synthesis capabilities, highlighting the importance of stereoselective methods in creating specific leucine derivatives (Barrio et al., 1983).

Molecular Structure Analysis

The molecular structure of 4-hydroxy-L-leucine is crucial for its biological and chemical properties. Binns, Parsons, and McIntyre (2016) provided insights into the structure of L-leucine through neutron diffraction, offering a basis for understanding the structural details of its hydroxylated derivatives (Binns, Parsons, & McIntyre, 2016).

Chemical Reactions and Properties

The reactivity of 4-hydroxy-L-leucine involves its participation in enzymatic reactions and its susceptibility to oxidation. For example, the role of leucine and its hydroxylated derivatives in enzymatic processes, such as those catalyzed by leucyl-tRNA synthetases, highlights their importance in protein synthesis and the potential for specific enzymatic reactions involving 4-hydroxy-L-leucine (Englisch et al., 1986).

Physical Properties Analysis

The physical properties of 4-hydroxy-L-leucine, such as solubility, melting point, and crystal structure, are essential for its application in pharmaceuticals and material science. Görbitz and Dalhus (1996) provided a detailed examination of L-leucine's crystal structure at 120K, which can be used as a reference for understanding the physical characteristics of its hydroxylated counterparts (Görbitz & Dalhus, 1996).

Chemical Properties Analysis

Understanding the chemical properties of 4-hydroxy-L-leucine involves exploring its chemical stability, reactivity, and interactions with other molecules. The study of its enzymatic synthesis pathway and interaction with metabolic enzymes can shed light on its role in biological systems and potential chemical modifications (Saika et al., 2014).

Scientific Research Applications

Biosynthesis of Hydroxy Amino Acids

4-hydroxy-L-leucine plays a significant role in the biosynthesis of hydroxy amino acids. These hydroxy amino acids have shown potential in antifungal, antibacterial, antiviral, and anticancer properties and are constituents of pharmaceutical intermediates. They are extensively applied in the synthesis of chiral drugs, which highlights their importance in medical treatment and pharmaceutical synthesis. Enzymatic methods involving 4-hydroxy-L-leucine are being explored for their efficiency and selectivity in producing these valuable compounds (Sun et al., 2018).

Leucine Metabolism and Protein Synthesis

Leucine, the parent compound of 4-hydroxy-L-leucine, plays a crucial role in protein and energy metabolism. Approximately 80% of leucine is used for protein synthesis, with the remainder being converted into metabolites like 4-hydroxy-L-leucine. These metabolites have been hypothesized to modulate some functions of leucine, including protein synthesis and inhibition of protein degradation. This understanding is vital for enhancing growth and health in various organisms (Duan et al., 2015).

Hydroxylation of L-amino Acids

Studies have identified enzymes that catalyze the hydroxylation of L-amino acids, including L-leucine, to produce compounds like 4-hydroxy-L-leucine. These enzymes belong to a novel subfamily of bacterial dioxygenases and have significant implications for understanding the physiological roles of hydroxylated L-amino acids. This research is crucial for developing new biocatalysts for industrial applications (Smirnov et al., 2012).

Biocatalytic Production of HMB

The biocatalytic conversion of L-leucine to 3-Hydroxy-3-methylbutyrate (HMB) using 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) in Escherichia coli is a novel method. This approach overcomes the limitations of chemical production and fermentation methods, providing a more efficient route for HMB synthesis, which has applications in food and pharmaceutical industries (Gao & Li, 2021).

Thermostability and Activity of L-Isoleucine Hydroxylase

Research on the thermostability and activity of L-isoleucine hydroxylase, which is involved in the conversion of L-Ile to 4-hydroxyisoleucine, is significant for industrial production. Enhancing the stability and activity of this enzyme can facilitate the production of 4-hydroxyisoleucine, a compound with clinical applications in treating type 2 diabetes (Qiao et al., 2019).

Future Directions

Traditionally, 4-Hyp has been extracted from the acid hydrolysis of animal collagen using a polluting and energy-intensive process. The alternative chemical synthesis of 4-Hyp from imidazole compounds is costly and inefficient . In recent years, researchers have explored the microbiological manufacture of 4-Hyp .

properties

IUPAC Name

(2S)-2-amino-4-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQSWOXTDTQJV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610641
Record name 4-Hydroxy-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-L-leucine

CAS RN

31654-66-7
Record name 4-Hydroxy-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Hibi, T Kawashima, T Kodera… - Applied and …, 2011 - Am Soc Microbiol
… 4-Hydroxy-l-leucine is a component of phalloin, which is one of the toxic bicyclic peptides produced by the mushroom Amantia phalloides (36). Fluorescently labeled phalloin is a useful …
Number of citations: 86 journals.asm.org
JC Slaughter - Biological Reviews, 1999 - cambridge.org
… Two 3-hydroxy-2(5H)-furanones, emoxyfuranone and sotolon, which are produced spontaneously from amino acids such as threonine and 4-hydroxy-L-leucine are major contributors to …
Number of citations: 194 www.cambridge.org
CR Zwick III, H Renata - Journal of the American Chemical …, 2018 - ACS Publications
… Productive reactions were observed with γ-methyl-l-leucine (Mleu) and 4-hydroxy-l-leucine to afford 4 and 10 respectively, demonstrating that substitution at the γ position of the …
Number of citations: 93 pubs.acs.org
XR Jing, H Liu, Y Nie, Y Xu - International Journal of Molecular Sciences, 2020 - mdpi.com
… IDO generated 14.61 g·L −1 of 4-hydroxy-l-leucine (>99.9% conversion) within 2 h in the presence of l-leucine (l-Leu). IDO converted 89.2% of l-norvaline (l-Nva) after 3 h. When l-…
Number of citations: 3 www.mdpi.com
J Smoljo - 2021 - repozitorij.pbf.unizg.hr
… Furthermore, activity towards γ-methyl-L-leucine and 4-hydroxy-L-leucine resulted in 54 % … total turnover number compared to the 4-hydroxy-L-leucine which hydroxyl group deactivates …
Number of citations: 7 repozitorij.pbf.unizg.hr
JA Swain, SR Walker, MB Calvert… - Natural Product …, 2022 - pubs.rsc.org
Covering: from 1938 up to March 2021 The electron-rich indole side chain of tryptophan is a versatile substrate for peptide modification. Upon the action of various cyclases, the …
Number of citations: 10 pubs.rsc.org
D Zhu - 2021 - books.google.com
Chemo-Enzymatic Cascade Reactions A groundbreaking book focusing on chemo-enzymatic cascade transformations Chemo-Enzymatic Cascade Reactions offers a unique book that …
Number of citations: 1 books.google.com
W Mnasri, L Ben Tahar, P Beaunier, D Abi Haidar… - Nanomaterials, 2020 - mdpi.com
… -2-phenylindole) abbreviated as DAPI (λ ex = 405 nm) and 7-[(4R)-5-[[[[4-[3,6-Bis(dimethylamino)xanthylium-9-yl] -3-carboxyphenyl]amino]thioxomethyl]amino]-4-hydroxy-L-leucine]…
Number of citations: 5 www.mdpi.com
СВ СМИРНОВ, НЮ РУШКЕВИЧ, ПМ СОКОЛОВ… - 2012 - elibrary.ru
… Claimed is method of obtaining 4-hydroxy-L-leucine or its salt … Described is method of obtaining 4-hydroxy-L-leucine or its … Described is bacterium - producent of 4-hydroxy-L-leucine or …
Number of citations: 0 elibrary.ru

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